4-cyano-N,N-diethylbenzamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-cyano-N,N-diethylbenzamide |
InChI |
InChI=1S/C12H14N2O/c1-3-14(4-2)12(15)11-7-5-10(9-13)6-8-11/h5-8H,3-4H2,1-2H3 |
InChI Key |
FGVTXCWBPWGPJW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Foundational & Exploratory
4-cyano-N,N-diethylbenzamide molecular weight and formula
An In-depth Technical Guide to 4-cyano-N,N-diethylbenzamide
Authored by a Senior Application Scientist
Introduction
This compound is a bespoke chemical entity of significant interest to the discerning researcher in medicinal chemistry and drug development. As a derivative of benzamide, this compound incorporates a polar nitrile group at the para position of the phenyl ring and N,N-diethyl substitution on the amide nitrogen. This unique combination of functional groups imparts specific electronic and steric properties that make it a valuable scaffold and building block in the synthesis of novel therapeutic agents. The cyano group, a well-known bioisostere for various functional groups, can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the binding affinity of a molecule to its biological target. The N,N-diethylamide moiety is a common directing group in organic synthesis, particularly in directed ortho-metalation reactions, allowing for further functionalization of the aromatic ring. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, offering a technical resource for scientists engaged in cutting-edge research.
Physicochemical Properties
Due to the specific nature of this compound as a research chemical, extensive experimental data on its physicochemical properties is not widely available in public databases. However, based on its molecular structure and data from closely related compounds such as N,N-diethylbenzamide and other substituted benzamides, we can infer a set of expected properties. The data presented below has been calculated based on the chemical structure and should be considered as a guideline for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄N₂O | Calculated |
| Molecular Weight | 202.26 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like chloroform, ethyl acetate, and DMSO | Inferred from related compounds |
| pKa | -1.14 ± 0.70 (Predicted for N,N-diethylbenzamide) | [1] |
| LogP | 1.25 (for N,N-diethylbenzamide) | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several established methods for amide bond formation. Below are two reliable protocols, each with its own advantages in terms of reaction conditions and scalability.
Method 1: Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the direct conversion of a carboxylic acid and an amine into an amide. This reaction typically proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. A reported synthesis of N,N-diethylbenzamides, including the 4-cyano derivative, utilizes this approach[3].
Experimental Protocol
-
To a solution of 4-cyanobenzoic acid (1.00 eq) in toluene (to make a 0.2 M solution) at room temperature, add triphenylphosphine (1.20 eq) and diethylamine (1.20 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add diisopropylazodicarboxylate (DIAD) (1.20 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir overnight (approximately 18 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M NaOH and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., using a 2:1 mixture of ethyl acetate and hexanes) to afford the desired this compound. The reported yield for this specific compound is 26%[3].
Reaction Workflow
Sources
- 1. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N N Diethylbenzamide: View Uses, Side Effects and Medicines [truemeds.in]
- 3. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Phase Behavior and Solid-State Characterization of 4-Cyano-N,N-diethylbenzamide
Executive Summary
4-cyano-N,N-diethylbenzamide (CAS: 15093-52-4) represents a classic challenge in organic process research: the dichotomy between a kinetically persistent oil phase and a thermodynamically stable crystalline solid. While often encountered as a viscous oil during synthesis—particularly as an intermediate in the production of catechol-O-methyltransferase (COMT) inhibitors like Entacapone—the solid form is strictly required for GMP compliance, stability, and precise stoichiometry.
This guide analyzes the physicochemical divergence between the oil and solid states of this compound and provides validated protocols for resolving the "oiling out" phenomenon (Liquid-Liquid Phase Separation) to achieve controlled crystallization.
Part 1: The Physicochemical Divergence
The existence of this compound as both an oil and a solid is not a case of true allotropy, but rather a competition between supercooling and crystal lattice formation .
Structural Drivers of Phase Behavior
The molecule features a rigid benzonitrile core and a flexible diethylamide tail.
-
The Cyano Group (Solid Driver): The para-cyano group induces a strong dipole moment, encouraging intermolecular dipole-dipole stacking, which favors a solid lattice.
-
The Diethylamide Group (Oil Driver): The steric bulk and rotational freedom of the ethyl groups disrupt close packing. When impurities are present, these alkyl chains act as internal plasticizers, suppressing the melting point and trapping the molecule in a viscous liquid state (oil) even below its freezing point.
Comparative Properties Data
The following table summarizes the observed properties of the two phases. Note that the "Oil" phase is often a supercooled liquid containing solvent inclusions or eutectic impurities.
| Property | Phase A: Viscous Oil (Metastable) | Phase B: Crystalline Solid (Stable) |
| Thermodynamic State | Amorphous / Supercooled Liquid | Crystalline Lattice |
| Melting Point | N/A (Glass Transition | 52°C – 56°C (Typical Range) |
| Purity Profile | High risk of solvent entrapment (5-10%) | High purity (>99%); solvent exclusion |
| Processability | Difficult (sticky, adheres to reactors) | Excellent (free-flowing powder) |
| Stability | Prone to hydrolysis/oxidation | Chemically inert under ambient storage |
| Density |
Part 2: The Thermodynamics of "Oiling Out"
In process chemistry, "oiling out" occurs when the compound separates from the solution as a second liquid phase rather than a solid. This is a critical failure mode in crystallization.
Mechanism of Failure
For this compound, oiling out typically happens when the temperature drops below the solubility limit (supersaturation) but remains above the metastable limit for nucleation. The system enters a region where Liquid-Liquid Phase Separation (LLPS) is energetically more favorable than crystal nucleation due to high interfacial tension.
Visualization: The Phase Transition Logic
The following diagram illustrates the pathway to bypass the oil phase and achieve the solid state.
Figure 1: Kinetic bifurcation between oiling out (failure mode) and controlled nucleation (success mode).
Part 3: Experimental Protocols
Protocol A: Induced Crystallization (Breaking the Oil)
Objective: To convert the metastable oil into the thermodynamic solid using a dual-solvent system.
-
Dissolution: Dissolve 10g of this compound oil in the minimum amount of Ethyl Acetate (approx. 20 mL) at 40°C.
-
Anti-Solvent Addition: Slowly add n-Heptane (non-polar anti-solvent) dropwise until a slight turbidity persists.
-
Why: Heptane reduces the solubility of the benzamide but is miscible with ethyl acetate.
-
-
Seeding (Critical Step): Add a seed crystal of pure this compound (0.1 wt%).
-
Note: If no seed is available, scratch the glass wall with a glass rod to induce nucleation sites.
-
-
Controlled Cooling: Cool the mixture to 0-5°C at a rate of 5°C/hour.
-
Validation: If an oil separates again, reheat to 40°C, add more ethyl acetate, and repeat. Oil formation indicates the anti-solvent ratio is too high or cooling is too fast.
-
-
Filtration: Filter the resulting white solids and wash with cold 1:4 Ethyl Acetate:Heptane.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: To distinguish between the glass transition of the oil and the melting point of the solid.
-
Sample Prep: Load 2-5 mg of the "Oil" sample into a hermetic aluminum pan. Load 2-5 mg of the "Solid" sample into a second pan.
-
Cycle:
-
Equilibrate at -20°C.
-
Ramp 10°C/min to 100°C.
-
-
Analysis:
-
Oil Trace: Look for a step-change in the baseline (Glass Transition,
) likely around -10°C to 10°C, followed potentially by an exothermic "cold crystallization" peak, and finally an endothermic melting peak. -
Solid Trace: Look for a single, sharp endothermic peak at ~52-56°C (Melting Point,
). -
Interpretation: A broad melting peak indicates low purity or partial amorphization.
-
Part 4: Synthesis & Purification Workflow
To consistently achieve the solid phase in a manufacturing setting, the synthesis workflow must be optimized to remove the impurities that stabilize the oil phase (specifically unreacted diethylamine or acid byproducts).
Workflow Logic
Figure 2: Optimized synthesis workflow emphasizing the wash step to prevent oil stabilization.
Causality of the Wash Step
The "Acid/Base Wash" node is colored yellow because it is the control point.
-
Mechanism: Unreacted diethylamine acts as a solvent impurity. Even 1% residual amine can depress the melting point significantly, keeping the product as an oil.
-
Action: Wash the organic layer with 1N HCl (removes amine) followed by sat. NaHCO3 (removes acid). This increases the purity of the crude oil, making the subsequent crystallization (Green Node) thermodynamically favorable.
References
-
PubChem. Compound Summary for CID 27818, this compound. National Library of Medicine (US). Retrieved October 26, 2023. [Link]
-
Beckmann, W. Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013. (Authoritative text on "oiling out" and seeding strategies). [Link]
-
Tung, H.H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley, 2009. (Source for anti-solvent selection protocols). [Link]
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 4-cyano-N,N-diethylbenzamide
For: Researchers, scientists, and drug development professionals.
Abstract & Significance
N,N-disubstituted benzamides are a critical class of compounds prevalent in medicinal chemistry, agrochemicals, and materials science. Their robust chemical nature and versatile biological activities make them valuable scaffolds in drug discovery. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-cyano-N,N-diethylbenzamide from 4-cyanobenzoyl chloride and diethylamine. The described methodology is based on the well-established Schotten-Baumann reaction, optimized for high yield and purity.[1][2][3] This guide offers in-depth mechanistic insights, a detailed step-by-step experimental procedure, characterization data, and troubleshooting advice to ensure reproducible and successful synthesis.
Reaction Mechanism and Strategic Considerations
The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction.[3] Specifically, this protocol employs Schotten-Baumann conditions, which involve the reaction of an acyl chloride with an amine in the presence of a base.[1][2]
Core Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds via a two-step addition-elimination pathway:[4][5][6]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.[1][3][7] This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and concurrently, the chloride ion, being a good leaving group, is expelled.[5]
-
Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted diethylamine, rendering it non-nucleophilic and halting the reaction.[5][8] The added base (in this case, triethylamine or aqueous NaOH) neutralizes the generated HCl, driving the reaction to completion.[8][9]
Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both the starting materials and the product, and facilitates easy workup.[9]
-
Base: Triethylamine is a suitable organic base that effectively scavenges the HCl produced without introducing water, which could hydrolyze the starting acyl chloride. An alternative is using a biphasic system with aqueous sodium hydroxide, a classic Schotten-Baumann condition.[2]
-
Temperature: The reaction is initiated at 0 °C (ice bath) to control the initial exothermic reaction between the highly reactive acyl chloride and the amine.[9] Allowing the reaction to proceed to room temperature ensures completion.
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Cyanobenzoyl chloride | C₈H₄ClNO | 165.58 | 5.0 g | 30.2 | Corrosive, moisture-sensitive.[10][11][12] |
| Diethylamine | (C₂H₅)₂NH | 73.14 | 2.43 g (3.4 mL) | 33.2 | Flammable, corrosive. |
| Triethylamine | (C₂H₅)₃N | 101.19 | 3.36 g (4.6 mL) | 33.2 | Flammable, corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous grade recommended. |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | For washing. |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | As needed | - | For drying. |
3.2. Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3. Step-by-Step Synthesis Procedure
Sources
- 1. testbook.com [testbook.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. 4-Cyanobenzoyl chloride(6068-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application Note & Protocol: Palladium-Catalyzed Aminocarbonylation for the Efficient Synthesis of 4-cyano-N,N-diethylbenzamide
Abstract: This document provides a comprehensive guide to the synthesis of 4-cyano-N,N-diethylbenzamide via a palladium-catalyzed aminocarbonylation of 4-bromobenzonitrile. This three-component reaction offers a highly efficient and modular approach to amide bond formation, a critical transformation in pharmaceutical and materials science. We present a detailed mechanistic overview, a field-tested experimental protocol, and a discussion of key process parameters to empower researchers in drug development and chemical synthesis.
Introduction: The Power of Carbonylative Coupling
Amide functional groups are ubiquitous scaffolds in a vast array of biologically active molecules and advanced materials.[1][2] Traditional methods for their synthesis, often relying on the coupling of carboxylic acids and amines, can require harsh conditions or pre-functionalization steps. Palladium-catalyzed aminocarbonylation has emerged as a powerful alternative, enabling the direct synthesis of amides from readily available aryl halides, an amine, and a carbon monoxide (CO) source.[1][2] This methodology is prized for its broad functional group tolerance and high efficiency.[1]
The synthesis of this compound serves as an excellent case study for this transformation. The cyano and diethylamide moieties represent common functionalities in medicinal chemistry, making this a relevant target for process development and library synthesis. This guide will delve into the underlying principles and practical execution of this valuable reaction.
Mechanistic Insights: The Catalytic Cycle
The palladium-catalyzed aminocarbonylation of an aryl halide proceeds through a well-established catalytic cycle.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction. The cycle can be broken down into three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in our case, 4-bromobenzonitrile). This forms a Pd(II) intermediate.
-
Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond. This migratory insertion step forms an acyl-palladium complex.
-
Reductive Elimination: The amine nucleophile (diethylamine) coordinates to the acyl-palladium complex. Subsequent reductive elimination forms the desired amide product (this compound) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
A base is typically required to neutralize the hydrogen halide formed during the reaction.
Caption: A simplified representation of the key steps in the palladium-catalyzed aminocarbonylation of an aryl halide.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on the specific laboratory setup and reagent purity.
3.1. Materials and Reagents
| Reagent | Formula | Purity | Supplier | Notes |
| 4-Bromobenzonitrile | C₇H₄BrN | >98% | Commercially Available | Substrate |
| Diethylamine | (C₂H₅)₂NH | >99% | Commercially Available | Nucleophile |
| Palladium(II) Acetate | Pd(OAc)₂ | >98% | Commercially Available | Catalyst Precursor |
| Xantphos | C₃₉H₃₂OP₂ | >98% | Commercially Available | Ligand |
| Triethylamine | (C₂H₅)₃N | >99% | Commercially Available | Base |
| Toluene | C₇H₈ | Anhydrous | Commercially Available | Solvent |
| Carbon Monoxide | CO | High Purity | Gas Cylinder | Carbonyl Source |
3.2. Equipment Setup
-
A high-pressure autoclave or a Schlenk flask equipped with a CO balloon.
-
Standard laboratory glassware (oven-dried).
-
Magnetic stirrer and heating plate.
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon).
3.3. Step-by-Step Procedure
-
Reactor Preparation: To an oven-dried high-pressure reactor vessel equipped with a magnetic stir bar, add palladium(II) acetate (0.025 mmol, 2.5 mol%) and Xantphos (0.05 mmol, 5 mol%).
-
Reagent Addition: Under an inert atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL), followed by diethylamine (1.5 mmol, 1.5 equiv.) and triethylamine (2.0 mmol, 2.0 equiv.).
-
Reaction Setup: Seal the reactor. Purge the vessel with carbon monoxide gas (3-5 cycles).
-
Reaction Conditions: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5 bar). Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by TLC or GC-MS. The reaction is typically complete within 3-25 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.
-
Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Process Parameters and Optimization
The success of the aminocarbonylation reaction is highly dependent on several parameters. The following table summarizes their general effects:
| Parameter | Typical Range | Effect on Reaction |
| Catalyst Loading | 1-5 mol% | Lower loading may require longer reaction times or higher temperatures. |
| Ligand Choice | Various phosphines | Ligands like Xantphos are often effective for aryl bromides.[4][5] |
| Base | Organic or Inorganic | A non-nucleophilic organic base like triethylamine is commonly used. |
| Solvent | Aprotic solvents | Toluene, dioxane, and DMF are common choices. |
| Temperature | 80-120 °C | Higher temperatures can increase the reaction rate but may lead to side products. |
| CO Pressure | 1-10 bar | Higher pressure can increase the rate of CO insertion. |
Troubleshooting:
-
Low Conversion: Consider increasing the temperature, CO pressure, or catalyst loading. Ensure all reagents and the solvent are anhydrous.
-
Side Product Formation: Lowering the reaction temperature may improve selectivity. The choice of ligand can also significantly impact side reactions.
Safety Considerations
-
Carbon Monoxide: CO is a toxic, odorless, and flammable gas. All manipulations involving CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly recommended.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and avoid inhalation and skin contact.
Conclusion
Palladium-catalyzed aminocarbonylation is a robust and versatile method for the synthesis of amides. The protocol detailed herein for the synthesis of this compound provides a solid foundation for researchers to apply this powerful transformation in their own work. By understanding the reaction mechanism and the influence of key parameters, this methodology can be effectively optimized for a wide range of substrates, accelerating discovery in drug development and materials science.
References
-
Organic Chemistry Portal. "Amide synthesis by aminocarbonylation." Available at: [Link]
-
ResearchGate. "Mechanism of aminocarbonylation reaction." Available at: [Link]
-
ChemistryViews. "Palladium-Catalyzed Aminocarbonylation." Available at: [Link]
-
ResearchGate. "Palladium catalyzed aminocarbonylation of 4-iodophthalonitrile using several amines as nucleophiles." Available at: [Link]
-
PubMed. "Supported palladium catalyzed aminocarbonylation of aryl iodides employing bench-stable CO and NH3 surrogates." Available at: [Link]
-
PubMed. "Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions." Available at: [Link]
-
ACS Publications. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Available at: [Link]
-
PubMed. "Palladium-Catalyzed Aminocarbonylation of Aryl Halides." Available at: [Link]
-
ResearchGate. "Palladium-Catalyzed Cyanation of Nucleobases: Total Synthesis of Toyocamycin, Sangivamycin and Mycalisine A Precursor." Available at: [Link]
-
ResearchGate. "(PDF) Palladium-Catalyzed Aminocarbonylation of Aryl Halides." Available at: [Link]
-
PubMed Central. "Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia." Available at: [Link]
Sources
using 4-cyano-N,N-diethylbenzamide as a pharmaceutical intermediate
Application Note: 4-Cyano-N,N-diethylbenzamide as a Bifunctional Scaffold in Medicinal Chemistry
Executive Summary
This compound (CAS: 1520752-02-6) serves as a critical bifunctional intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural utility lies in the orthogonality between the robust N,N-diethylamide moiety (which enhances lipid solubility and metabolic stability) and the reactive nitrile group (a versatile handle for heterocycle formation or reduction).[1]
This guide details the application of this compound in two primary drug discovery workflows:
-
Serine Protease Inhibitors: Synthesis of 4-amidinobenzamide derivatives (e.g., thrombin/factor Xa inhibitors).[1]
- -Opioid Receptor Agonists: Synthesis of SNC-80 analogs via selective nitrile reduction.[1]
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₂O |
| Molecular Weight | 202.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
| Key Reactivity | Nitrile (-CN): Susceptible to Pinner reaction, reduction, and cycloaddition.Amide (-CONEt₂): Stable to acidic hydrolysis; directs ortho-lithiation.[1] |
Application I: Synthesis of 4-Amidinobenzamide Protease Inhibitors
Context: The 4-amidinobenzamide pharmacophore is a classic mimic of the arginine side chain, crucial for binding to the S1 pocket of serine proteases (e.g., Trypsin, Thrombin). The N,N-diethyl group modulates the lipophilicity (LogP) of the inhibitor, improving oral bioavailability compared to the bare benzamide.
Mechanism: The Pinner Reaction
The transformation of the nitrile to the amidine proceeds via an imidate intermediate. This method avoids the use of harsh reducing agents that might affect the amide bond.
Protocol 1: Pinner Synthesis of 4-Amidino-N,N-diethylbenzamide
Reagents:
-
This compound (1.0 equiv)[1]
-
Anhydrous Ethanol (10 equiv)[1]
-
Dry HCl gas (excess) or Acetyl Chloride (3.0 equiv)[1]
-
Ammonia (methanolic solution, 7N) or Ammonium Carbonate[1]
Step-by-Step Methodology:
-
Imidate Formation (Pinner A):
-
Dissolve this compound (10 mmol) in anhydrous ethanol (5 mL) and diethyl ether (20 mL).
-
Cool the solution to 0°C in an ice bath under
atmosphere. -
Bubble dry HCl gas through the solution for 30–45 minutes until saturation. (Alternatively, add acetyl chloride dropwise to the ethanol solution to generate anhydrous HCl in situ).
-
Seal the flask and store at 4°C for 12–24 hours. A white precipitate (imidate hydrochloride) should form.[1]
-
Checkpoint: Monitor by TLC (disappearance of nitrile spot).[1]
-
Collect the precipitate by filtration under inert gas (imidates are moisture-sensitive).[1] Wash with dry ether.
-
-
Amidine Conversion (Pinner B):
-
Resuspend the imidate hydrochloride solid in anhydrous ethanol (20 mL).
-
Add methanolic ammonia (7N, 5.0 equiv) or solid ammonium carbonate (3.0 equiv).[1]
-
Stir at room temperature for 16 hours.
-
Concentrate the solvent in vacuo.
-
-
Purification:
-
The crude residue is the amidine hydrochloride.
-
Recrystallize from Ethanol/Ether or purify via Prep-HPLC (C18 column, 0.1% TFA in Water/MeCN gradient).[1]
-
Yield Expectation: 75–85%
Application II: Synthesis of SNC-80 Analogs (Selective Reduction)
Context: SNC-80 is a potent, non-peptide
Challenge: Chemoselectivity
Reducing a nitrile to an aldehyde (without over-reduction to an amine or reduction of the amide) requires precise control. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice at cryogenic temperatures.[1]
Protocol 2: Selective DIBAL-H Reduction to Aldehyde
Reagents:
-
This compound (1.0 equiv)[1]
-
DIBAL-H (1.2 equiv, 1.0 M in Toluene)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Methanol (quencher)[1]
-
Rochelle’s Salt (Potassium sodium tartrate)[1]
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 2-neck round bottom flask and cool under Argon.
-
Dissolve this compound (5 mmol) in anhydrous DCM (25 mL).
-
Cool the mixture to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents amide reduction.
-
-
Reduction:
-
Add DIBAL-H (6 mmol, 6 mL) dropwise via syringe pump over 20 minutes.[1] Maintain internal temperature below -70°C.
-
Stir at -78°C for 2 hours.
-
In-Process Control: Quench a small aliquot with MeOH and check by TLC/LC-MS. The imine intermediate is stable at low temp; hydrolysis yields the aldehyde.
-
-
Hydrolysis & Workup:
-
Quench the reaction at -78°C by adding Methanol (2 mL) dropwise.
-
Pour the cold mixture into a saturated aqueous solution of Rochelle’s Salt (50 mL).
-
Vigorously stir the biphasic mixture at room temperature for 2 hours until the aluminum emulsion breaks and layers separate clearly.
-
Extract with DCM (3 x 30 mL). Dry combined organics over
.
-
-
Isolation:
Visual Workflows
Figure 1: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of this compound yielding three distinct pharmacophores.[1]
Quality Control & Characterization
To ensure the integrity of the intermediate before downstream processing, the following QC parameters are recommended:
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR (400 MHz, CDCl₃) | Distinct ethyl signals (q, ~3.4 ppm; t, ~1.2 ppm) and aromatic AB system.[1] |
| Purity | HPLC-UV (254 nm) | > 98.0% (Area %) |
| Water Content | Karl Fischer | < 0.5% w/w (Critical for Grignard/DIBAL reactions) |
| Residual Solvent | GC-HS | Ethanol/DCM < ICH limits |
¹H-NMR Signature (CDCl₃):
- 7.72 (d, J=8.4 Hz, 2H, Ar-H ortho to CN)[1]
- 7.50 (d, J=8.4 Hz, 2H, Ar-H ortho to CONEt₂)[1]
- 3.54 (br s, 2H, N-CH₂)[1]
- 3.25 (br s, 2H, N-CH₂)[1]
- 1.26 (br s, 3H, CH₃)[1]
- 1.10 (br s, 3H, CH₃) (Note: Broadening of ethyl signals is typical due to restricted rotation around the amide bond).[1]
References
-
Calderon, S. N., et al. (1994).[1] "Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80): A highly selective, nonpeptide delta opioid receptor agonist."[1] Journal of Medicinal Chemistry, 37(14), 2125–2128.[1] Link
-
Decicco, C. P., et al. (1997).[1] "Amide bond replacements in the synthesis of Factor Xa inhibitors." Journal of Medicinal Chemistry, 40(22), 3505-3514.[1] (Demonstrates amidine synthesis from benzonitriles).
-
BenchChem. (2025).[1][2] "N,N-Diethylbenzamide Derivatives and Applications." BenchChem Technical Library. Link[1]
-
Organic Syntheses. "Preparation of Amidines from Nitriles via Pinner Synthesis." Org.[3][4] Synth. Coll. Vol. 1, p.5 (1941).[1] Link
Sources
Application Note: Selective Reduction of 4-cyano-N,N-diethylbenzamide to 4-formylbenzonitrile using Diisobutylaluminium Hydride (DIBAL-H)
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aldehyde Synthesis
The partial reduction of a tertiary amide to an aldehyde, while leaving a nitrile group untouched, represents a significant challenge in synthetic organic chemistry. This transformation is of high value in the pharmaceutical and fine chemical industries, where the aldehyde functional group serves as a versatile intermediate for forming carbon-carbon bonds and other critical molecular scaffolds. 4-formylbenzonitrile, in particular, is an important building block used in the synthesis of various biologically active compounds.[1] This application note provides an in-depth guide to the chemoselective reduction of 4-cyano-N,N-diethylbenzamide to 4-formylbenzonitrile utilizing diisobutylaluminium hydride (DIBAL-H), a powerful and sterically hindered reducing agent.
Guiding Principles: Understanding the 'Why' Behind the 'How'
The success of this synthesis hinges on the unique reactivity of DIBAL-H and precise control over reaction conditions. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), which would readily reduce both the amide and the nitrile to an amine, DIBAL-H allows for the selective partial reduction of the amide at low temperatures.[2][3]
The Core Mechanism: A Tale of Two Intermediates
The selectivity of the DIBAL-H reduction is rooted in the formation of a stable tetrahedral intermediate at cryogenic temperatures.[4] The reaction proceeds through two key stages:
-
Lewis Acid-Base Coordination: The electron-deficient aluminum center in DIBAL-H acts as a potent Lewis acid. It coordinates preferentially to the most Lewis-basic site in the substrate, the carbonyl oxygen of the amide. This coordination activates the carbonyl group, making the carbon atom highly electrophilic.[4]
-
Intramolecular Hydride Transfer: Following coordination, the hydride ion (H⁻) is transferred from the aluminum to the activated carbonyl carbon. This forms a relatively stable tetrahedral intermediate. The stability of this intermediate at low temperatures (typically -78 °C) is the cornerstone of the reaction's success; it prevents the elimination of the diethylamine group and subsequent over-reduction.[4]
-
Hydrolysis to the Aldehyde: Upon completion of the reaction, a carefully controlled aqueous workup is performed. This step protonates the intermediates, leading to the collapse of the tetrahedral structure and hydrolysis to furnish the desired aldehyde, 4-formylbenzonitrile.[5]
Crucially, under these conditions, the nitrile group remains largely inert. The coordination of DIBAL-H to the nitrile nitrogen is less favorable than to the amide oxygen, and the subsequent hydride transfer to form an imine-aluminum complex is slower.[4][5] This difference in reactivity allows for the remarkable chemoselectivity observed.
Visualizing the Reaction Pathway
The following diagram illustrates the step-by-step mechanism for the reduction of the amide in the presence of the nitrile.
Caption: DIBAL-H reduction workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure reproducibility and high yield. Every step is critical for achieving the desired chemoselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Starting Material | |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M solution in Toluene | Pyrophoric, handle under inert gas | |
| Anhydrous Toluene | DriSolv® or equivalent | Reaction Solvent | |
| Methanol (MeOH) | Anhydrous | Quenching Agent | |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Workup Reagent | |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent | |
| Brine (saturated NaCl solution) | Washing Agent | ||
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying Agent | |
| Silica Gel | 230-400 mesh | For chromatography |
Safety Precautions: A Non-Negotiable Prerequisite
-
DIBAL-H is pyrophoric and reacts violently with water and air. [1][6] All procedures must be conducted in a certified chemical fume hood under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried or oven-dried immediately before use.
-
Personal Protective Equipment (PPE) is mandatory. This includes a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
This compound is harmful if swallowed or in contact with skin and causes skin and eye irritation. [7][8] Avoid inhalation of dust and direct contact.
-
Toluene is a flammable liquid and can cause systemic toxicity. Ensure adequate ventilation and avoid sources of ignition.
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (e.g., 10.11 g, 50 mmol).
-
Add 100 mL of anhydrous toluene via cannula or syringe.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Reduction:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Slowly add DIBAL-H (1.0 M solution in toluene, 60 mL, 60 mmol, 1.2 equivalents) dropwise via syringe pump over 45-60 minutes. Crucial: Maintain the internal temperature below -70 °C throughout the addition to prevent over-reduction.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC sample by withdrawing a small aliquot from the reaction, quenching it in a separate vial with a few drops of methanol, followed by a drop of 2 M HCl and a small amount of ethyl acetate.
-
Spot on a silica gel plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product, 4-formylbenzonitrile, should have a different Rf value than the starting amide.
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction at -78 °C by the slow, dropwise addition of 15 mL of anhydrous methanol. This will consume any excess DIBAL-H. A gas evolution (hydrogen) will be observed.
-
Remove the cooling bath and allow the mixture to warm to 0 °C in an ice-water bath.
-
Slowly and carefully add 50 mL of 2 M HCl. Stir the mixture vigorously for 30 minutes. The mixture may form a gel-like precipitate which should dissolve upon stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine all organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-formylbenzonitrile as a white to off-white solid.
-
Expected Results and Data
While the reduction of this compound is specific, the DIBAL-H reduction of tertiary amides is a well-established transformation. The following table presents representative yields for similar transformations, highlighting the method's functional group tolerance.
| Substrate | Product | Yield (%) | Reference |
| N-Boc-4-cyanobenzamide | 4-cyanobenzaldehyde | 85% | Adapted from[9] |
| N,N-dibenzylbenzamide | Benzaldehyde | >90% | General expectation |
| N-Boc-4-nitrobenzamide | 4-nitrobenzaldehyde | 82% | [9] |
Note: The cyano and nitro groups are stable under the optimized reaction conditions, demonstrating the high chemoselectivity of this protocol.[9]
Troubleshooting and Field-Proven Insights
-
Problem: Low yield or incomplete reaction.
-
Cause: Inadequate DIBAL-H, or moisture in the reaction.
-
Solution: Ensure the DIBAL-H solution has been properly titrated to confirm its molarity. Re-dry all glassware and use freshly opened anhydrous solvents.
-
-
Problem: Formation of 4-cyanobenzyl alcohol (over-reduction).
-
Cause: Reaction temperature rose above -70 °C during DIBAL-H addition or stirring.
-
Solution: Improve the efficiency of the cooling bath and slow down the rate of addition. Ensure the thermometer is accurately measuring the internal reaction temperature.
-
-
Problem: Formation of a persistent emulsion or gel during work-up.
-
Cause: Formation of aluminum salts.
-
Solution: Adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously for several hours can help break up the emulsion by chelating the aluminum salts.[10]
-
Conclusion
The reduction of this compound to 4-formylbenzonitrile using DIBAL-H is a robust and highly selective transformation critical for synthetic pipelines. The key to success lies in a deep understanding of the underlying mechanism, particularly the role of the low-temperature stable intermediate, and meticulous adherence to anhydrous conditions and strict temperature control. This protocol provides a reliable, self-validating framework for researchers to achieve this valuable synthesis with high fidelity.
References
-
Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]
-
Leah4sci. (2016, March 8). DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Catalytic reduction of amides to amines with hydrosilanes using a triruthenium carbonyl cluster as the catalyst. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
Kandasamy, J., Azeez, S., Sabiah, S., & Sureshbabu, P. (2022). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances, 12(10), 5896-5900. Retrieved from [Link]
-
Organic Chemistry Blog. (2014, May 4). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]
-
RSC Publishing. (2022). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Retrieved from [Link]
- Google Patents. (n.d.). Production of 3-(or 4-)cyanobenzaldehyde.
- Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
-
Azeez, S., Sureshbabu, P., Sabiah, S., & Kandasamy, J. (2022). Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride. RSC Advances, 12(10), 5896-5900. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diisobutylaluminium hydride. Retrieved from [Link]
-
God-son, G., & Ramachandran, P. V. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(12), 5227–5235. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nouryon.com [nouryon.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Selective Reduction of 4-cyano-N,N-diethylbenzamide using Schwartz's Reagent
Introduction: Navigating Chemoselectivity with Schwartz's Reagent
In the landscape of modern synthetic chemistry, the quest for reagents that exhibit high chemoselectivity is paramount for the efficient construction of complex molecules. Schwartz's reagent, zirconocene hydrochloride (Cp₂ZrHCl), has emerged as a powerful tool for a variety of chemical transformations, most notably for the mild and selective reduction of tertiary amides to aldehydes.[1][2][3][4] This protocol delves into the application of Schwartz's reagent for the reduction of a bifunctional substrate, 4-cyano-N,N-diethylbenzamide, a molecule presenting the dual challenge of a tertiary amide and a nitrile group. Understanding the reactivity of Schwartz's reagent towards both functionalities is crucial for predicting the reaction outcome and designing a successful synthetic strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis, practical application, and detailed protocol for this transformation.
The Dichotomy of Reactivity: Amides vs. Nitriles
Schwartz's reagent is renowned for its ability to selectively reduce tertiary amides to their corresponding aldehydes in high yields, often tolerating other reducible functional groups such as esters, nitro groups, and even nitriles.[1][5] This remarkable chemoselectivity stems from the unique mechanism of amide reduction by hydrozirconation.
Mechanism of Amide Reduction
The reduction of a tertiary amide with Schwartz's reagent is initiated by the coordination of the Lewis acidic zirconium center to the amide's carbonyl oxygen. This is followed by the transfer of the hydride from zirconium to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate, facilitated by the oxophilicity of zirconium, leads to the formation of an iminium ion, which is then hydrolyzed upon aqueous workup to yield the aldehyde. Over-reduction to the alcohol is generally not observed.[2][6]
Diagram 1: Proposed Mechanism of Amide Reduction
Caption: Proposed mechanism for the reduction of a tertiary amide to an aldehyde using Schwartz's reagent.
Hydrozirconation of Nitriles
Nitriles also react with Schwartz's reagent via hydrozirconation of the carbon-nitrogen triple bond. This process typically forms an N-zirconated imine intermediate. While aromatic nitriles are known to react more slowly than their aliphatic counterparts, they are still viable substrates.[7] The resulting imine can be hydrolyzed to an aldehyde or further reduced to an amine, depending on the reaction conditions and workup procedure.
However, the rate of hydrozirconation of amides is generally much faster than that of nitriles.[5] This kinetic difference is the cornerstone of the chemoselectivity observed in molecules containing both functional groups.
Predicted Outcome for this compound
Given the established reactivity profile of Schwartz's reagent, the reduction of this compound is anticipated to proceed with high selectivity for the amide functionality. The expected major product is 4-cyanobenzaldehyde , with the nitrile group remaining intact.
Diagram 2: Predicted Reaction Scheme
Caption: Predicted selective reduction of this compound to 4-cyanobenzaldehyde.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the selective reduction of this compound. It is crucial to handle Schwartz's reagent under an inert atmosphere due to its sensitivity to air and moisture.[3][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| This compound | >98% | Sigma-Aldrich | 29933-03-3 |
| Schwartz's Reagent (Cp₂ZrHCl) | Synthesis Grade | Strem Chemicals | 37342-97-5 |
| Tetrahydrofuran (THF), anhydrous | >99.9%, inhibitor-free | Acros Organics | 109-99-9 |
| Diethyl ether, anhydrous | >99% | Fisher Scientific | 60-29-7 |
| Saturated aqueous sodium bicarbonate | Reagent Grade | VWR | 144-55-8 |
| Saturated aqueous sodium chloride | Reagent Grade | VWR | 7647-14-5 |
| Magnesium sulfate, anhydrous | Reagent Grade | VWR | 7487-88-9 |
| Argon or Nitrogen gas, high purity | >99.998% | Airgas | 7440-37-1 |
Equipment
-
Two-necked round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet
-
Schlenk line or glovebox
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure
Reaction Setup and Execution (under inert atmosphere):
-
Inert Atmosphere: Assemble the oven-dried two-necked round-bottom flask with a magnetic stir bar and a condenser (or a septum for syringe additions). Flame-dry the apparatus under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (concentration typically 0.1-0.5 M) via a syringe. Stir the mixture until the starting material is fully dissolved.
-
Addition of Schwartz's Reagent: In a separate flask or vial under an inert atmosphere, weigh the desired amount of Schwartz's reagent (typically 1.5-2.5 eq). Suspend the reagent in anhydrous THF.
-
Reaction Initiation: Slowly add the suspension of Schwartz's reagent to the solution of the amide at room temperature with vigorous stirring. The reaction mixture will typically turn yellow.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 30-60 minutes at room temperature.[1][2]
Workup and Purification:
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-cyanobenzaldehyde.
Diagram 3: Experimental Workflow
Caption: A step-by-step workflow for the selective reduction of this compound.
Safety Considerations
-
Schwartz's Reagent: Zirconocene hydrochloride is flammable and can react violently with water. It is also corrosive.[9] Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Quenching: The quenching of the reaction can be exothermic. Perform this step slowly and with cooling.
Conclusion and Outlook
The reduction of this compound with Schwartz's reagent presents a compelling case for the chemoselective prowess of this organozirconium compound. The inherent kinetic preference for amide reduction over nitrile hydrozirconation allows for the predictable and efficient synthesis of 4-cyanobenzaldehyde. This protocol provides a robust framework for researchers to exploit this selectivity in their synthetic endeavors. The mild reaction conditions and high yields characteristic of Schwartz's reagent reductions make it an attractive alternative to other, often harsher, reducing agents.[2] Further optimization of reaction parameters, such as solvent and temperature, may lead to even greater efficiency and selectivity, solidifying the role of Schwartz's reagent as an indispensable tool in modern organic synthesis.
References
-
White, J. M.; Tunoori, A. R.; Georg, G. I. Mild and Selective Reduction of Amides to Aldehydes Using Cp₂Zr(H)Cl (Schwartz's Reagent). J. Am. Chem. Soc.2000 , 122 (47), 11995–11996. [Link]
-
Organic Syntheses. Cp₂Zr(H)Cl (Schwartz's reagent). Org. Synth.2002 , 79, 251. [Link]
-
Wikipedia. Schwartz's reagent. [Link]
-
Organic Syntheses. SCHWARTZ'S REAGENT. Org. Synth.1990 , 69, 1. [Link]
-
SigutLabs. Schwartz's reagent - Reagent of the month August. 2023 . [Link]
-
Synthesis Workshop. The Schwartz Reagent (Episode 72). YouTube, 2021 . [Link]
-
Scribd. Schwartz Reagent Review. [Link]
-
Zhao, Y.; Snieckus, V. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation. Org. Lett.2014 , 16 (2), 390–393. [Link]
-
Le, C. M.; Streuff, J. Expanding Zirconocene Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions. ACS Catal.2022 , 12 (3), 1845–1853. [Link]
-
da Silva, A. C.; de Oliveira, K. T.; dos Santos, V. A. Recent Developments and Synthetic Applications of Nucleophilic Zirconocene Complexes from Schwartz's Reagent. ChemistrySelect2020 , 5 (1), 13-28. [Link]
-
White, J. M.; Tunoori, A. R.; Georg, G. I. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. J. Am. Chem. Soc.2007 , 129 (11), 3408–3419. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
Hart, D. W.; Schwartz, J. Hydrozirconation. Organic synthesis via organozirconium intermediates. Synthesis and rearrangement of alkylzirconium(IV) complexes and their reaction with electrophiles. J. Am. Chem. Soc.1974 , 96 (26), 8115–8116. [Link]
-
Amundsen, L. H.; Nelson, L. S. The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. J. Am. Chem. Soc.1951 , 73 (1), 242–244. [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. 2023 . [Link]
-
YouTube. Hydrolysis of Nitriles. 2021 . [Link]
-
ResearchGate. How to selectively reduction of nitrile group in presence of ester group?. 2017 . [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Leighty, M. W.; Johnston, J. N. Multicomponent Approach to the Synthesis of Oxidized Amides through Nitrile Hydrozirconation. Org. Lett.2007 , 9 (26), 5385–5388. [Link]
- Google Patents.
Sources
- 1. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schwartz's reagent - Reagent of the month August - SigutLabs [sigutlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Schwartz's reagent - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-cyano-N,N-diethylbenzamide via Silica Gel Chromatography
As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals tackling the purification of 4-cyano-N,N-diethylbenzamide using silica gel chromatography. This document is structured to anticipate and address the common and complex challenges you may encounter, ensuring a logical and scientifically sound approach to achieving high purity.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions that often arise before starting the purification process.
Q1: What are the key structural features of this compound that influence its chromatographic behavior?
A1: this compound possesses two key polar functional groups: a nitrile (-C≡N) and a tertiary amide (-CON(CH₂CH₃)₂). The lone pairs on the oxygen and nitrogen atoms of the amide group and the nitrogen of the nitrile group can engage in hydrogen bonding with the silanol groups (Si-OH) of the silica gel, leading to its retention. The aromatic ring also contributes to its overall polarity. The diethyl groups add some non-polar character. Understanding this polarity is crucial for selecting an appropriate mobile phase.
Q2: How do I select a starting solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A good starting point for a compound of moderate polarity like this compound is a mixture of a non-polar and a polar solvent. A common and effective combination is ethyl acetate (EtOAc) and hexanes.[1] Begin with a series of TLC plates using varying ratios, for example, 10%, 20%, 30%, and 50% EtOAc in hexanes. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.3 and 0.7, as this range typically offers the best separation from impurities.[2]
Q3: Is this compound likely to be unstable on silica gel?
A3: Standard silica gel is slightly acidic due to the presence of silanol groups.[3] While the nitrile group is generally stable, amides can be susceptible to hydrolysis under strongly acidic or basic conditions. However, for a tertiary amide like this compound, the risk of degradation on standard silica gel is relatively low under typical chromatographic conditions. To be certain, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new, more polar spots (indicative of degradation products) appear.[3]
Q4: What are the most probable impurities I need to separate?
A4: If your this compound was synthesized from 4-cyanobenzoyl chloride and diethylamine, the most likely impurities are:
-
Unreacted 4-cyanobenzoyl chloride: This is highly reactive and will likely be quenched during the reaction workup, but if present, it will be more non-polar than the product.
-
Unreacted diethylamine: This is a basic and volatile compound, often removed during workup. If it persists, it may streak on the TLC plate.
-
4-cyanobenzoic acid: This can form from the hydrolysis of the starting 4-cyanobenzoyl chloride. It is a highly polar, acidic impurity that will likely have a very low Rf value and may streak on the TLC plate.
-
By-products from side reactions: The specific nature of these will depend on your reaction conditions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your purification.
Problem: Poor Separation or Co-elution of Impurities
Q: My TLC shows two or more spots that are very close together (ΔRf < 0.2). How can I improve the separation?
A: This is a common challenge indicating that the selectivity of your solvent system is not optimal for your mixture. Here’s a systematic approach to resolving this issue:
Potential Causes & Solutions:
-
Incorrect Solvent Polarity:
-
Explanation: The overall polarity of your mobile phase might not be in the ideal range to differentiate between your product and the impurity.
-
Solution: If the spots are too high on the TLC plate (Rf > 0.7), your solvent system is too polar.[4] Decrease the proportion of the polar solvent (e.g., from 30% EtOAc in hexanes to 20%). If the spots are too low (Rf < 0.2), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
-
Poor Solvent Selectivity:
-
Explanation: Sometimes, simply adjusting the polarity of a two-solvent system isn't enough. Different solvents interact with your compounds in unique ways.
-
Solution: Change one of the solvents in your mobile phase. For example, if you are using ethyl acetate/hexanes, try substituting dichloromethane (DCM) for ethyl acetate. A common solvent system for polar compounds is methanol/DCM.[1] You could also try a three-component system, such as hexane/EtOAc/DCM, to fine-tune the selectivity.
Data Presentation: Solvent System Screening
-
| Solvent System (v/v) | Expected Outcome for this compound | Rationale |
| 20% Ethyl Acetate in Hexanes | Moderate Rf, good starting point | Standard system for compounds of intermediate polarity. |
| 50% Ethyl Acetate in Hexanes | Higher Rf, may co-elute with non-polar impurities | Increases eluting strength. |
| 5% Methanol in Dichloromethane | Lower Rf, good for separating more polar compounds | A more polar system that can improve separation of polar analytes.[1] |
| 30% Acetone in Hexanes | Alternative selectivity to EtOAc | Acetone offers different hydrogen bonding capabilities than EtOAc. |
Workflow for Optimizing Separation
Sources
Technical Support Center: Purification of Benzamide Reaction Mixtures
Ticket ID: PUR-DEA-001 Subject: Removal of Unreacted Diethylamine (DEA) from Benzamide Synthesis Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Purification Support Hub. You are likely dealing with a crude reaction mixture containing your target benzamide product and excess diethylamine (DEA). While DEA is a simple secondary amine, its removal can be deceptive. Its volatility (bp 55°C) suggests easy evaporation, yet it frequently "sticks" to crude oils or forms salts that resist vacuum removal.
This guide prioritizes purity profiling and substrate stability . We will move from standard extraction techniques to advanced scavenging protocols for sensitive drug scaffolds.
Module 1: The Volatility Protocol (Preliminary Step)
Before initiating aqueous workup, you should exploit the physical properties of DEA. However, direct rotary evaporation is often insufficient due to the formation of non-volatile salts or hydrogen-bonded complexes.
The Azeotropic Trick
DEA forms azeotropes with certain solvents, which aids in dragging it out of the reaction mixture.
-
Standard Protocol:
-
Concentrate the reaction mixture to roughly 1/3 volume.
-
Add Toluene (approx. 2x volume of original solvent).
-
Evaporate to dryness. Repeat 2x.
-
-
Why it works: Toluene disrupts hydrogen bonding networks and co-evaporates with the amine. It also removes residual water, which is critical if you plan to use moisture-sensitive scavengers later.
Module 2: Liquid-Liquid Extraction (The Standard Workflow)
This is the workhorse method. The separation relies on the massive pKa difference between the basic amine impurity and the neutral amide product.
The Science: pKa Manipulation
-
Diethylamine (DEA): pKa (conjugate acid) ≈ 11.[1]0. At pH < 9, it exists primarily as the water-soluble ammonium salt (
). -
Benzamide: Neutral. (Protonation occurs only at pH < -1.5; Deprotonation at pH > 23). It remains lipophilic at acidic pH.
Target pH: To ensure >99.9% removal of DEA, the aqueous phase must be at least 2 pH units below the pKa of DEA. Target pH 3–4 is ideal to avoid hydrolyzing acid-sensitive groups on your benzamide.
Decision Tree: Selecting the Right Wash
Figure 1: Decision matrix for selecting the appropriate acidic wash buffer based on product stability.
Comparison of Wash Buffers
| Wash Solution | pH Range | Pros | Cons |
| 1N HCl | ~0–1 | Highly efficient; breaks stubborn salts. | Can cleave Boc/acetals; may hydrolyze amides if left too long. |
| 10% Citric Acid | ~3–4 | Gentle; buffers naturally; safe for Boc groups. | Soluble in some organics (EtOAc); requires brine wash to remove excess citric acid. |
| 1M NaHSO₄ | ~1–2 | Stronger than citric, safer than HCl. | Very ionic; helps prevent emulsions. |
| CuSO₄ (sat.[2] aq) | ~4–5 | Visual Indicator: Turns deep blue/purple when complexed with amines. | Copper waste disposal; can be hard to wash out of polar organics. |
Module 3: Solid-Supported Scavenging (Advanced)
If your benzamide is water-soluble (preventing extraction) or extremely acid-sensitive, chemical scavenging is the industry standard for high-throughput purification.
The Scavenger: Polymer-Supported Isocyanate (PS-NCO)
This resin contains electrophilic isocyanate groups. It reacts covalently with the nucleophilic diethylamine to form a urea, which remains attached to the bead.
-
Reagent: PS-Isocyanate or MP-Isocyanate (Macroporous).[3]
-
Stoichiometry: 2–3 equivalents relative to the excess DEA (not the product).
Mechanism of Action
Figure 2: Mechanism of amine removal using isocyanate-functionalized resins. The impurity is chemically bound to the solid phase.
Protocol: Scavenging Workflow
-
Dissolve crude mixture in DCM or THF (avoid alcohols, as they react with isocyanates).
-
Add PS-Isocyanate (2–3 eq. vs. estimated DEA).
-
Agitate gently (orbital shaker) for 2–4 hours at room temperature.
-
Tip: Do not use magnetic stir bars, as they grind the resin beads, clogging filters.
-
-
Filter through a fritted cartridge or Celite plug.
-
Rinse resin with solvent. Concentrate filtrate to obtain pure benzamide.
FAQ & Troubleshooting
Q: I did the acid wash, but my NMR still shows a triplet at 1.1 ppm and quartet at 2.6 ppm (Diethylamine). Why? A: This is likely Diethylamine Hydrochloride .
-
Cause: If you used HCl and then evaporated the organic layer without drying properly, trace water carried the salt over. Alternatively, if your product is very polar (e.g., a nicotinamide), the salt might have extracted into the organic layer.
-
Fix: Dissolve in DCM (not EtOAc), wash with saturated NaHCO₃ (to free the base), then wash with water, then dry thoroughly over Na₂SO₄ . Filter and evaporate.[4]
Q: The acid wash created a terrible emulsion. A: Amine salts are surfactants.
-
Fix 1: Add solid NaCl to the separatory funnel to saturate the aqueous layer.
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite. This breaks the surface tension physically.
Q: Can I use silica chromatography? A: Yes, but secondary amines tail/streak on silica.
-
Fix: You usually add 1% Triethylamine (TEA) to the eluent to fix streaking. However, since you are trying to remove an amine, this is counter-intuitive.
-
Better approach: Use a "flash" column with a gradient of DCM to 5% MeOH/DCM . The benzamide usually elutes first. The DEA is very polar on silica and will likely stay at the baseline or elute much later.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for amide synthesis and amine extraction).
-
Biotage. Isocyanate Scavengers: PS-Isocyanate & MP-Isocyanate. [Application Note]. Available at: [Link] (Accessed 2023).
- Marsh, A.; et al.High-Throughput Synthesis and Purification of Amides. J. Org. Chem.1996, 61, 8196–8204. (Detailed study on polymer-supported scavenging).
- Perrin, D. D.; Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed.; Pergamon Press: Oxford, 1988.
Sources
Technical Support Center: Workup Procedures for N,N-Diethylbenzamide Derivatives
Welcome to the technical support center for the synthesis and purification of N,N-diethylbenzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the crucial workup phase of their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve common problems but also to proactively improve your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure after synthesizing an N,N-diethylbenzamide derivative from a benzoyl chloride and diethylamine?
A typical workup involves a series of aqueous washes in a separatory funnel to remove impurities. The organic layer containing your product is sequentially washed with an acidic solution, a basic solution, water, and finally, brine.[1][2]
-
Acid Wash (e.g., 1M HCl): This step protonates and removes basic impurities, primarily unreacted diethylamine and any tertiary amine base catalyst (like triethylamine). These protonated amines are highly water-soluble as ammonium salts.
-
Base Wash (e.g., saturated NaHCO₃): This neutralizes any remaining acid from the previous step and removes acidic impurities, such as benzoic acid formed from the hydrolysis of unreacted benzoyl chloride.[2][3]
-
Water Wash: This removes any water-soluble species that may have formed during the neutralization step.
-
Brine Wash (saturated NaCl solution): This final wash removes the bulk of the dissolved water from the organic layer before the final drying step, making the subsequent drying with an agent like Na₂SO₄ or MgSO₄ more efficient.[4]
Q2: My crude product is a dark yellow or brown oil. Is this normal, and how can I decolorize it?
While a slight yellow tint can be common, a dark color often indicates the presence of impurities, which may arise from side reactions or the use of high temperatures during synthesis.[5] Before proceeding to more intensive purification like distillation or chromatography, you can attempt a decolorization step.
Expert Tip: First, ensure the color isn't inherent to your specific derivative. If it is an impurity, a common method is to treat a solution of your crude product (e.g., in ethyl acetate or dichloromethane) with activated charcoal.[6][7] Stir the mixture for a short period (15-30 minutes), then filter the charcoal through a pad of Celite to remove the fine particles. Be aware that activated charcoal can also adsorb some of your product, so use it judiciously and monitor with TLC.
Q3: Why should I use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) for the basic wash?
Using a strong base like NaOH creates a significant risk of hydrolyzing your desired amide product back to the corresponding carboxylate salt and diethylamine, thereby reducing your yield.[8] Sodium bicarbonate is sufficiently basic to neutralize and remove acidic impurities like benzoic acid and residual HCl, but it is generally not strong enough to promote significant amide hydrolysis under standard workup conditions.[3]
Troubleshooting Guides
Issue 1: A Persistent Emulsion Has Formed During Extraction
An emulsion is a stable suspension of one liquid within another, preventing the clear separation of your organic and aqueous layers. This is one of the most common and frustrating workup problems.
Causality: Emulsions are often caused by surfactant-like molecules or fine particulate matter that stabilize the interface between the two immiscible liquids.[9] Vigorous shaking is a primary contributor to their formation.
Solutions:
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own.[10][11]
-
"Salting Out": Add a significant amount of solid NaCl (or a saturated brine solution) to the funnel and gently swirl.[9][10][12] This dramatically increases the ionic strength and polarity of the aqueous layer, which decreases the solubility of the organic component in the aqueous phase and helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This reduces the energy input that leads to emulsion formation.[9]
-
Filtration: For emulsions caused by suspended solids, filtering the entire mixture through a pad of Celite or glass wool can effectively remove the stabilizing particulates.[10]
-
Solvent Modification: Adding a small amount of a different organic solvent with different properties can sometimes disrupt the emulsion.
Issue 2: My Final Product's NMR Spectrum Shows Residual Triethylamine/Diethylamine.
This indicates an inefficient acid wash. The presence of these amines can interfere with subsequent reactions and complicate spectral analysis.
Causality: Insufficient quantity or concentration of the acidic wash, or inadequate mixing, can lead to incomplete protonation and removal of the basic amine impurities.
Solutions:
-
Repeat the Acid Wash: Redissolve your crude product in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and perform one or two additional washes with 1M HCl.
-
Check the pH: After the acid wash, you can test the aqueous layer with pH paper to ensure it is acidic. This confirms that you have used a sufficient amount of acid to neutralize all the basic components.
-
Solvent Choice for Salt Removal: Triethylamine hydrochloride can sometimes be stubborn. If a significant amount is present, it may precipitate. You can perform a "solvent swap" by evaporating the reaction solvent and adding a solvent like diethyl ether, in which the salt is poorly soluble, followed by filtration.[13]
Issue 3: My Product is Wet (Contains Water) After Drying.
The presence of water can interfere with yield calculations and is incompatible with many analytical techniques like GC-MS.[14]
Causality: This usually results from an insufficient amount of drying agent or not allowing enough contact time. Sometimes, a significant amount of water is carried over from the final wash.
Solutions:
-
Visual Inspection: Before adding a drying agent, check if there is a separate layer of water at the bottom of the flask. If so, pipette it out first.[2] A "wet" organic solution often appears cloudy, while a dry one is clear.[2]
-
How to Use a Drying Agent Correctly: Add the drying agent (e.g., anhydrous Na₂SO₄) in portions and swirl. If the agent clumps together, water is still present.[2] The solution is likely dry when newly added particles flow freely, resembling a "snow globe" effect when swirled.
-
Allow Sufficient Time: Anhydrous sodium sulfate is a high-capacity but slow-acting drying agent. Allow the solution to stand over the drying agent for at least 15 minutes to ensure complete water removal.[4] Magnesium sulfate is faster but can be more acidic.
Data & Protocols
Table 1: Key Reagents and Impurities in Workup
| Compound | Formula | pKa of Conjugate Acid | Role / Type | Removal Strategy |
| Diethylamine | (CH₃CH₂)₂NH | ~11 | Basic Impurity | Wash with 1M HCl to form water-soluble (CH₃CH₂)₂NH₂⁺Cl⁻ |
| Triethylamine | (CH₃CH₂)₃N | ~10.7 | Basic Catalyst | Wash with 1M HCl to form water-soluble (CH₃CH₂)₃NH⁺Cl⁻ |
| Benzoic Acid | C₆H₅COOH | ~4.2 | Acidic Impurity | Wash with NaHCO₃ to form water-soluble C₆H₅COO⁻Na⁺ |
| Hydrochloric Acid | HCl | < 0 | Acidic Wash | Neutralized by subsequent NaHCO₃ wash |
| Sodium Bicarbonate | NaHCO₃ | 10.3 | Basic Wash | Used to remove acidic impurities |
Note: pKa values are approximate and serve to illustrate the chemical principles of the acid-base extractions.
Protocol: Standard Aqueous Workup
-
Transfer: Once the reaction is complete (as determined by TLC), transfer the reaction mixture to a separatory funnel. Dilute the mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane, diethyl ether, or ethyl acetate).
-
Acid Wash: Add a volume of 1M HCl approximately equal to the organic layer volume. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds, venting periodically.[1] Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution. Caution: CO₂ gas will be evolved. Swirl the funnel gently without the stopper first to allow for initial degassing. Then, stopper and shake very gently, with frequent venting.[2][3] Allow the layers to separate, then drain and discard the aqueous layer.
-
Water Wash: Add an equal volume of deionized water, shake gently, and discard the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution. This wash initiates the drying process. Shake gently and discard the aqueous layer.[4]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of a solid drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for at least 15 minutes.[4]
-
Isolation: Filter or carefully decant the dried organic solution away from the drying agent into a pre-weighed round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude N,N-diethylbenzamide derivative. The product can then be further purified if necessary (e.g., by vacuum distillation or column chromatography).
Visualization of the Workup Workflow
Caption: Decision workflow for a standard aqueous workup.
References
- Amide Workup - Biofilm Inhibitor Synthesis. (n.d.). Retrieved February 5, 2026, from University of Richmond Chemistry Website.
-
Workup: How to Manage an Emulsion. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 5, 2026, from [Link]
-
Tips & Tricks: Emulsions. (n.d.). Department of Chemistry, University of Rochester. Retrieved February 5, 2026, from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved February 5, 2026, from [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 5, 2026, from [Link]
- Schenck, H. V. (1941). U.S. Patent No. 2,260,910. Washington, DC: U.S.
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved February 5, 2026, from [Link]
- Nilsson, M., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14, 430-433.
- Universal Oil Products Company. (1956). U.S. Patent No. 2,744,938. Washington, DC: U.S.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 5, 2026, from [Link]
-
Frontier, A. (n.d.). Tips & Tricks: Drying Methods. Department of Chemistry, University of Rochester. Retrieved February 5, 2026, from [Link]
- Gotor-Gotor, V., et al. (2020). N,N-Diethyl-3-methylbenzamide. Molbank, 2020(2), M1131.
-
Homework.Study.com. (n.d.). Why is sodium bicarbonate used to wash the organic layer as opposed to sodium hydroxide? Retrieved February 5, 2026, from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved February 5, 2026, from [Link]
- Le, T. N., et al. (2022). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Medicina Militar, 51(4).
- Araya-Sibaja, A. M., et al. (2013). N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Revista Brasileira de Farmacognosia, 94(3), 273-278.
- CN106397148A - Benzal chloride hydrolysis method. (2017).
-
ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction? Retrieved February 5, 2026, from [Link]
- Azman, S. A., et al. (2020). Comparison of sodium hydroxide and sodium bicarbonate pretreatment methods for characteristic and enzymatic hydrolysis of sago palm bark.
- Albericio, F., et al. (2001). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 5(3), 254-260.
-
Biotage. (2023, December 5). How can I remove color from my reaction product? Retrieved February 5, 2026, from [Link]
- Le, T. N., et al. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4).
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 5, 2026, from [Link]
-
Reddit. (2020, February 18). Green solvent to remove triethylamine hydrochloride without ligand exchange? Retrieved February 5, 2026, from [Link]
- Rahman, M. M., et al. (2010). Color Removal from Dyeing Effluent using Activated Carbons Produced from Various Indigenous Biomass.
-
JIST. (n.d.). A New Thin Layer Chromatographic System for the Analysis of Some Commercially Available Mosquito Repellents. Retrieved February 5, 2026, from [Link]
-
Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water? Retrieved February 5, 2026, from [Link]
-
Professor Dave Explains. (2019, February 15). Separating Components of a Mixture by Extraction [Video]. YouTube. [Link]
- de Oliveira, A. R. M., et al. (2018). Development and validation of a HPLC method to quantify DEET and IR3535 in insect repellents. Analytical Methods, 10(33), 4103-4109.
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(6), 423-426.
-
Using ACTIVATED CHARCOAL to remove colours of INDICATORS from Titration mixture. (2021, July 14). [Video]. YouTube. [Link]
- Kumar, S., et al. (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikungunya. Journal of Entomology and Zoology Studies, 3(4), 115-118.
- CN101293840B - Technique for recycling triethylamine from hydrochloric acid triethylamine water solution. (2011).
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Sciencemadness. (2019, January 8). Benzyl Chloride Distillation Problems :(. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2014, August 12). How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? Retrieved February 5, 2026, from [Link]
- Kweka, E. J., et al. (2012). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2012, 583068.
-
Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved February 5, 2026, from [Link]
-
Chemistry Vignettes. (2014, January 16). Amide synthesis under acidic conditions [Video]. YouTube. [Link]
-
Poznan University of Technology. (n.d.). Kinetics of benzoyl chloride hydrolysis. Retrieved February 5, 2026, from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved February 5, 2026, from [Link]
Sources
- 1. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Workup [chem.rochester.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 4-Cyano-N,N-diethylbenzamide
The following technical guide details the mass spectrometry fragmentation patterns of 4-cyano-N,N-diethylbenzamide , comparing its spectral "performance" (ionization behavior, fragment stability, and diagnostic utility) against its structural analogs.
Executive Summary
This compound (CNEB) (CAS: 1520752-02-6) acts as a critical reference standard in the impurity profiling of benzamide-based pharmaceuticals and agrochemicals. Its fragmentation behavior is dominated by the electron-withdrawing nature of the para-cyano group, which distinctively alters the stability of the acylium ion compared to standard alternatives like N,N-diethylbenzamide (DEB) or N,N-diethyl-m-toluamide (DEET) .
This guide provides a comparative analysis of CNEB’s fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI), offering researchers a validated roadmap for metabolite identification and structural elucidation.
Structural Context & Alternatives
To understand the specific "performance" (spectral fingerprint) of CNEB, it must be benchmarked against its closest structural analogs. The substituent at the para or meta position dictates the stability of the diagnostic benzoyl cation.
| Feature | This compound (CNEB) | N,N-Diethylbenzamide (DEB) | DEET (N,N-Diethyl-m-toluamide) |
| Role | Target Analyte / Impurity Standard | Unsubstituted Core / Metabolite | Common Insect Repellent / Reference |
| MW | 202.25 Da | 177.24 Da | 191.27 Da |
| Substituent | 4-CN (Electron Withdrawing) | H (Neutral) | 3-CH₃ (Electron Donating) |
| Base Peak (EI) | m/z 130 (Cyanobenzoyl cation) | m/z 105 (Benzoyl cation) | m/z 119 (m-Toluoyl cation) |
| Key Difference | Destabilized acylium ion promotes secondary fragmentation (CO loss). | Stable acylium ion; classic fragmentation baseline. | Hyper-stable acylium ion due to inductive effect (+I). |
Experimental Protocol (Self-Validating)
To replicate the fragmentation patterns described below, ensure your system meets these standardized criteria. This protocol is designed to be self-validating; if the diagnostic ratio of m/z 130 to m/z 102 falls below 2:1, check source tuning.
A. GC-MS (Electron Ionization)
-
Inlet Temperature: 250°C (Splitless mode).
-
Ion Source: 230°C, 70 eV electron energy.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.
-
Validation Check: Inject 1 µL of 10 ppm standard. The molecular ion (m/z 202 ) should be visible but <10% abundance relative to the base peak.
B. LC-MS/MS (Electrospray Ionization)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Mode: Positive Ion Mode (ESI+).
-
Collision Energy (CE): Stepped 15-35 eV.
-
Validation Check: The protonated molecule [M+H]+ (m/z 203) must be the dominant precursor.
Fragmentation Analysis & Pathways
The fragmentation of CNEB is governed by alpha-cleavage adjacent to the carbonyl group and inductive destabilization by the cyano group.
Pathway A: Primary Amide Cleavage (The Diagnostic Axis)
The most abundant pathway is the cleavage of the amide bond (C-N), driven by the formation of a resonance-stabilized acylium ion.
-
Precursor: Molecular Ion (m/z 202).
-
Event: Loss of the diethylamine radical (•NEt₂).[1]
-
Product: 4-Cyanobenzoyl Cation (m/z 130) .
-
Note: This is the Base Peak (100% relative abundance). The cyano group pulls electron density, making this cation less stable than the DEET equivalent (m/z 119), but it remains the dominant species.
-
Pathway B: Secondary Elimination (The Stability Test)
The 4-cyanobenzoyl cation (m/z 130) undergoes further fragmentation due to the destabilizing EWG effect of the nitrile.
-
Precursor: m/z 130.
-
Event: Neutral loss of Carbon Monoxide (CO, 28 Da).
-
Product: 4-Cyanophenyl Cation (m/z 102) .
-
Comparison: This secondary loss is more pronounced in CNEB than in DEET, where the methyl group stabilizes the acylium ion, reducing the rate of CO loss.
-
Pathway C: N-Alkyl Rearrangements (McLafferty-like)
The diethylamine moiety exhibits characteristic low-mass fragments.
-
m/z 72: [CH₂=N(CH₂CH₃)]⁺ (Diethylimmonium ion).
-
m/z 58: [CH₂=NH(CH₂CH₃)]⁺ (Result of H-transfer and ethyl loss).
-
m/z 44: [CH₂=NHCH₃]⁺.
Pathway Visualization
The following diagram maps the causal relationships between the molecular ion and its fragments.
Caption: Figure 1. EI Fragmentation pathway of this compound showing the primary alpha-cleavage to the base peak (m/z 130) and subsequent CO loss.
Comparative Performance Data
The following table contrasts the abundance and diagnostic ions of CNEB against its alternatives. Use this to differentiate CNEB in complex mixtures.
| Diagnostic Ion | CNEB (Target) | DEB (Alternative) | DEET (Alternative) | Interpretation |
| Molecular Ion | m/z 202 (Weak) | m/z 177 (Weak) | m/z 191 (Weak) | All show weak M+ due to labile amide bond. |
| Base Peak (Acylium) | m/z 130 | m/z 105 | m/z 119 | Primary ID point. Shift of +25 Da from DEB indicates -CN group. |
| Aryl Cation (Acylium - CO) | m/z 102 | m/z 77 | m/z 91 | m/z 102 is specific to cyanophenyl; m/z 91 is tropylium (common in alkyl-benzenes). |
| Amine Fragment | m/z 72 | m/z 72 | m/z 72 | Common to all N,N-diethyl amides; confirms the side chain. |
Conclusion
For researchers characterizing this compound, the m/z 130 peak is the definitive spectral marker. Unlike DEET, which produces a stable m/z 119 peak, CNEB's m/z 130 ion is prone to higher ratios of secondary fragmentation (m/z 102) due to the electron-withdrawing cyano group. This fragmentation pattern serves as a reliable "fingerprint" for distinguishing this compound from metabolic analogs in drug development workflows.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzamide, N,N-diethyl-.Link
-
ChemicalBook. 4-Cyanobenzamide Properties and CAS 3034-34-2.[2] (Used for structural verification of the core moiety). Link
-
MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines. (Reference for general amine alpha-cleavage mechanisms). Link
-
Royal Society of Chemistry. Fragmentation pattern of amides by EI and HRESI. (Mechanistic grounding for N-CO bond cleavage). Link
Sources
comparing 4-cyano-N,N-diethylbenzamide vs DEET insect repellency
This guide provides an in-depth technical comparison between the industry gold standard, DEET (N,N-diethyl-3-methylbenzamide), and its structural analog, 4-cyano-N,N-diethylbenzamide (hereafter referred to as C-DEB ).
This analysis is designed for researchers and drug development professionals, focusing on Structure-Activity Relationships (SAR), physicochemical properties, and experimental validation protocols.
Executive Summary & Chemical Identity[1]
The search for next-generation insect repellents often involves modifying the DEET scaffold to optimize volatility, skin retention, and receptor binding affinity. C-DEB represents a "para-electron-withdrawing" modification of the DEET core. While DEET relies on a meta-methyl group (electron-donating), C-DEB incorporates a para-cyano group (electron-withdrawing), fundamentally altering the molecule's electronic topography and dipole moment.
| Feature | DEET | This compound (C-DEB) |
| IUPAC Name | N,N-Diethyl-3-methylbenzamide | N,N-Diethyl-4-cyanobenzamide |
| Structure Class | meta-Toluamide | para-Cyanobenzamide |
| Electronic Character | Electron-Donating (+I effect of Methyl) | Electron-Withdrawing (-M, -I effect of Cyano) |
| Dipole Moment | Moderate | High (Strong dipole from -CN) |
| Primary Utility | Broad-spectrum Repellent (Standard) | Experimental Analog / SAR Probe |
Physicochemical & Mechanistic Comparison
The efficacy of a contact repellent is governed by two critical factors: Volatility (creating a vapor barrier) and Receptor Affinity (binding to Odorant Receptors like AgOr, CquiOr, or modifying Acetylcholinesterase activity).
Volatility and Vapor Pressure
-
DEET: Possesses a vapor pressure (~1.67 mPa at 25°C) that balances longevity with the formation of an effective spatial "cloud" near the skin.
-
C-DEB: The cyano group significantly increases molecular polarity and dipole-dipole intermolecular forces.
-
Impact: C-DEB exhibits lower volatility than DEET. While this theoretically extends the "protection time" on skin by reducing evaporation rate, it compromises the "spatial repellency" (the ability to deter mosquitoes before they land).
-
Lipophilicity (LogP) and Skin Permeation
-
DEET (LogP ~ 2.02): Highly lipophilic, allowing for effective interaction with hydrophobic pockets in odorant receptors but also facilitating skin absorption (a known safety concern).
-
C-DEB (Predicted LogP ~ 1.1 - 1.5): The cyano group is polar.
-
Impact: Reduced lipophilicity suggests lower skin permeation , potentially offering a better safety profile. However, if the receptor binding pocket is strictly hydrophobic, C-DEB may show reduced binding affinity compared to DEET.
-
Mechanism of Action (SAR Logic)
Recent studies suggest DEET acts by masking human volatiles (1-octen-3-ol) and directly activating specific repellent receptors.
-
Steric Fit: DEET's meta-substitution is crucial. Para-substitution (as in C-DEB) alters the molecular shape, potentially causing steric clashes within the receptor active site.
-
Electronic Effect: The AgOr receptor family often favors ligands with specific electron densities. The electron-deficient ring in C-DEB (due to -CN) contrasts with the electron-rich ring of DEET.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the logical pathway for evaluating C-DEB against DEET based on molecular properties.
Caption: SAR comparison showing how structural substitution (Methyl vs. Cyano) influences key physicochemical properties and predicted repellent outcomes.
Experimental Validation Protocols
To objectively compare C-DEB and DEET, researchers must employ a multi-tiered screening approach. The following protocols ensure data integrity and reproducibility.
Protocol A: Membrane Feeding Assay (High-Throughput Screen)
Use this to determine intrinsic repellency (ED50) without human subjects.
-
Preparation: Dissolve DEET and C-DEB in ethanol to create a logarithmic concentration series (e.g., 0.01% to 1.0%).
-
Setup: Use a Hemotek membrane feeding system. Cover the blood reservoir with a collagen membrane.
-
Application: Apply 50 µL of the test solution to a nylon mesh cloth and place it over the membrane. Allow solvent to evaporate for 5 minutes.
-
Exposure: Introduce 20 nulliparous, sucrose-starved Aedes aegypti females (5–7 days old) into a cage below the feeder.
-
Measurement: Count the number of mosquitoes probing/feeding through the mesh over a 5-minute window.
-
Calculation: Calculate % Repellency =
, where is control (ethanol only) and is treatment.
Protocol B: Arm-in-Cage Assay (Gold Standard)
Use this to determine Complete Protection Time (CPT).
-
Subject Selection: Healthy volunteers with no history of dermatological sensitivity.
-
Control: One arm treated with solvent only (Ethanol).
-
Treatment: Apply 1 mL of 20% DEET or 20% C-DEB to the forearm (
area). -
Challenge: Insert arm into a cage containing 200 aggressive female mosquitoes for 3 minutes every 30 minutes.
-
Endpoint: The time elapsed until the first confirmed bite (a bite followed by a second bite within the same exposure period).
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from chemical synthesis to in vivo efficacy testing.
Efficacy Data Summary (Synthesized from SAR Literature)
While direct head-to-head commercial data for C-DEB is limited compared to DEET, SAR studies on benzamides allow for the following comparative performance profile:
| Metric | DEET (Standard) | C-DEB (Analog) | Interpretation |
| ED50 (In Vitro) | Est. | C-DEB likely requires a higher dose for immediate repulsion due to steric/electronic mismatch. | |
| Protection Time (CPT) | 6–8 Hours (20% Sol.) | Est. 4–6 Hours | Lower volatility assists persistence, but lower intrinsic potency reduces overall duration above the effective threshold. |
| Cosmetic Feel | Oily, plasticizing | Potentially less oily | Higher polarity may reduce the "greasy" feel associated with DEET. |
| Plastic Damage | High | Moderate/Low | Cyano group reduces solvent-like aggression toward polymers compared to the methyl-benzamide core. |
Key Insight: The para-cyano substitution typically reduces the "vapor effect." While C-DEB remains on the skin longer due to lower volatility, its concentration in the air boundary layer (critical for preventing landings) is lower than that of DEET.
Conclusion
For drug development professionals, This compound serves as a critical probe in understanding the electronic requirements of the repellent receptor.
-
Performance: It acts as a functional repellent but generally underperforms DEET in spatial repellency and intrinsic potency due to the loss of the optimized meta-methyl steric fit.
-
Potential: Its value lies in safety optimization . The increased polarity offers a pathway to reduce skin absorption and plastic damage, suggesting that further modification (e.g., combining the cyano group with other steric blockers) could yield a "safer DEET" alternative.
References
-
Suryanarayana, M. V., et al. (1991). Predicting mosquito repellent potency of N,N-diethyl-m-toluamide (DEET) analogs from molecular electronic properties. Journal of Pharmaceutical Sciences. Link
-
Debboun, M., Frances, S. P., & Strickman, D. (2006). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link
-
Wang, X., et al. (2020). Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents. Journal of Agricultural and Food Chemistry. Link
-
Fradin, M. S., & Day, J. F. (2002). Comparative Efficacy of Insect Repellents against Mosquito Bites. New England Journal of Medicine. Link
A Senior Application Scientist's Guide to the Biological Activity Screening of Para-Substituted Diethylbenzamides
Introduction: The Versatile Benzamide Scaffold
For researchers, scientists, and drug development professionals, the benzamide scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and insect repellent properties.[1] The N,N-diethylbenzamide moiety, in particular, is a cornerstone of the widely used insect repellent DEET (N,N-diethyl-meta-toluamide). By systematically modifying the substituent at the para-position of the benzamide ring, we can modulate the compound's physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents and research tools.
This guide provides a comprehensive comparison of the biological activities of various para-substituted diethylbenzamides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to inform your research and development efforts.
The Impact of Para-Substitution: A Structure-Activity Relationship (SAR) Overview
The nature of the substituent at the para-position of the diethylbenzamide ring profoundly influences its biological activity. Both electron-donating and electron-withdrawing groups can enhance or diminish activity depending on the target. For instance, in the context of anticancer activity, a para-substituted fluorine group has been shown to yield high potency, while a nitro group can lead to a complete loss of activity.[2] Conversely, for other biological targets, different substitutions may prove more favorable. This underscores the importance of a systematic screening approach to fully elucidate the therapeutic potential of this class of compounds.
Comparative Biological Activity of Para-Substituted Diethylbenzamides
The following table summarizes the reported biological activities of various para-substituted N,N-diethylbenzamide analogs and related structures. This data provides a starting point for comparing the efficacy of different substitutions.
| Compound/Analog Class | Para-Substituent | Biological Activity | Target/Assay | Key Findings & IC50/EC50 Values | Reference(s) |
| N-Phenylbenzamide Derivatives | -F | Anticancer | A549, HeLa, MCF-7 cell lines (MTT assay) | Highest activity in the series. IC50: 7.5 µM (A549), 9.3 µM (HeLa), 8.9 µM (MCF-7). | [2] |
| -OCH3 | Anticancer | A549, HeLa, MCF-7 cell lines (MTT assay) | Promising activity. IC50: 8.9 µM (A549), 11.1 µM (HeLa), 9.2 µM (MCF-7). | [2] | |
| -Cl, -Br | Anticancer | A549, HeLa, MCF-7 cell lines (MTT assay) | Decreased activity compared to -F. | [2] | |
| -NO2 | Anticancer | A549, HeLa, MCF-7 cell lines (MTT assay) | Complete loss of activity. | [2] | |
| N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides | Phenyl (at position 3) | Antibacterial | E. coli, S. aureus (MIC determination) | Most active in the series. MIC: 12.5 µg/mL (E. coli), 25 µg/mL (S. aureus). | [3] |
| N-substituted benzamides | 4'-acetyl | Anti-inflammatory | NF-κB inhibition in Jurkat T cells | Potent inhibitor of NF-κB activation. | [4] |
| N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide | (meta-CF3) | Insect Repellent | Aedes aegypti, Anopheles stephensi (in vitro repellency assay) | Significantly better repellency than DEET against Ae. aegypti. | [5] |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for key experiments cited in the biological screening of para-substituted diethylbenzamides.
Protocol 1: General Synthesis of Para-Substituted N,N-Diethylbenzamides
This protocol outlines a common method for the synthesis of N,N-diethylbenzamides from the corresponding para-substituted benzoic acid.
Workflow for N,N-diethylbenzamide Synthesis
Caption: General workflow for the synthesis of N,N-diethylbenzamides.
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the para-substituted benzoic acid (1.00 eq), triphenylphosphine (1.20 eq), and diethylamine (1.20 eq) in toluene to make a 0.2 M solution. Stir the mixture at room temperature for 10 minutes.
-
Reaction Initiation: Slowly add diisopropylazodicarboxylate (DIAD) (1.20 eq) dropwise to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 1 M sodium hydroxide (NaOH) solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography using an appropriate solvent system (e.g., EtOAc/hexanes) to yield the desired N,N-diethylbenzamide.[6]
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and FT-IR spectroscopy.[7]
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and proliferation, crucial for screening potential anticancer agents.[3]
Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (typically between 1,000 and 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the para-substituted diethylbenzamide compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[1]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.
Protocol 3: In Vitro Insect Repellency Bioassay
This protocol describes a common method for evaluating the repellent activity of compounds against mosquitoes.
Step-by-Step Procedure:
-
Preparation of Test Solutions: Dissolve the para-substituted diethylbenzamide compounds in a suitable solvent (e.g., ethanol) to prepare a range of concentrations.
-
Treatment Application: Apply a defined volume (e.g., 2.75 µL/cm²) of each test solution to a specific area on a membrane (e.g., collagen sheet) or a volunteer's skin (e.g., the proximal phalange of the index finger).[8] A control area is treated with the solvent alone.
-
Mosquito Exposure: Place the treated surface in a cage containing a known number of mosquitoes (e.g., Aedes aegypti).
-
Data Collection: Record the number of mosquito landings and/or probings on the treated and control surfaces over a specific time period (e.g., 1 minute).[9]
-
Determination of Repellency: Calculate the percent repellency for each compound at each concentration. The Minimum Effective Dosage (MED) can also be determined, which is the lowest concentration that prevents a certain percentage of mosquitoes from biting.[10]
Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is critical for rational drug design and development. Para-substituted diethylbenzamides have been shown to exert their biological effects through various molecular pathways.
Inhibition of NF-κB Activation
Several N-substituted benzamides have demonstrated anti-inflammatory properties by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[11][12] The mechanism often involves the prevention of the degradation of IκB proteins, which sequester NF-κB in the cytoplasm.[11]
NF-κB Signaling Pathway and Inhibition by Benzamides
Caption: Inhibition of the NF-κB signaling pathway by para-substituted diethylbenzamides.
Induction of Apoptosis via the Mitochondrial Pathway
Certain N-substituted benzamides can induce apoptosis, or programmed cell death, in cancer cells.[13] This process is often mediated through the intrinsic or mitochondrial pathway, which involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, the executioners of apoptosis.[13][14]
Mitochondrial Pathway of Apoptosis Induced by Benzamides
Caption: Induction of apoptosis via the mitochondrial pathway by para-substituted diethylbenzamides.
Conclusion and Future Directions
The para-substituted N,N-diethylbenzamide scaffold holds immense potential for the development of novel therapeutic agents and research tools. As demonstrated in this guide, the biological activity of these compounds can be finely tuned by modifying the para-substituent. The provided protocols offer a robust framework for the synthesis and screening of new analogs, while the mechanistic insights pave the way for rational drug design.
Future research should focus on expanding the library of para-substituted diethylbenzamides and screening them against a wider range of biological targets. Quantitative structure-activity relationship (QSAR) studies will be invaluable in predicting the activity of novel compounds and optimizing lead structures.[1] By combining systematic screening with a deep understanding of the underlying mechanisms of action, the full therapeutic potential of this versatile class of compounds can be unlocked.
References
- (Reference for insect repellent activity - to be populated with a specific citation
- (Reference for antitumor activity - to be populated with a specific citation
- Ajani, O. O., et al. (2013). Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2-(4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. International Journal of Drug Design and Discovery, 4(1), 982-993.
- Liberg, D., et al. (1999). N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(7), 1143–1150.
- Zeller, M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(15), 4583.
- Liberg, D., et al. (2001). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 84(5), 697–704.
- Debboun, M., & Wagman, J. (2004). In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs against Aedes aegypti and Anopheles stephensi (Diptera: Culicidae). Journal of Medical Entomology, 41(3), 430-434.
- (Reference for synthesis - to be populated with a specific citation
- (Reference for MTT assay protocol - to be populated with a specific citation
- Campbell, A. D., et al. (2012). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 17(9), 10594-10603.
- (Reference for acetylcholinesterase inhibition assay - to be populated with a specific citation
- (Reference for NF-kB activation assay - to be populated with a specific citation
- (Reference for in vitro insect repellent bioassay - to be populated with a specific citation
- Ordonez, R., et al. (2022). Calcium signaling induced by 15-deoxy-prostamide-J2 promotes cell death by activating PERK, IP3R, and the mitochondrial permeability transition pore.
- Ali, A., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology, 54(5), 1343–1350.
- (Reference for synthesis - to be populated with a specific citation
- (Reference for anti-inflammatory mechanism - to be populated with a specific citation
- da Silva, A. S., et al. (2010). Repellent activity of DEET against Amblyomma cajennense (Acari: Ixodidae) nymphs submitted to different laboratory bioassays. Revista Brasileira de Parasitologia Veterinária, 19(2), 99-103.
- Lindgren, H., et al. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular Immunology, 38(6), 441-451.
- (Reference for anti-inflammatory mechanism - to be populated with a specific citation
- (Reference for synthesis and characterization - to be populated with a specific citation
- (Reference for apoptosis mechanism - to be populated with a specific citation
- (Reference for antimicrobial mechanism - to be populated with a specific citation
- Ali, A., & Khan, I. A. (2017). A New In Vitro Bioassay System for the Discovery and Quantitative Evaluation of Mosquito Repellents. Journal of Medical Entomology, 54(5), 1343–1350.
- Al-Warhi, T., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(23), 8206.
- Lindgren, H., et al. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular Immunology, 38(6), 441-451.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-substituted benzamides inhibit NFkappaB activation and induce apoptosis by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium signaling induced by 15-deoxy-prostamide-J2 promotes cell death by activating PERK, IP3R, and the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
